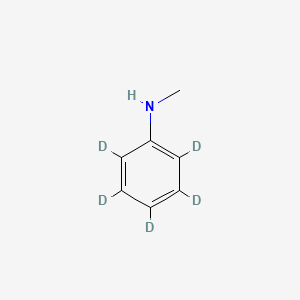

n-Methylaniline-2,3,4,5,6-d5

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Organic Chemistry and Reaction Mechanism Elucidation

Deuterium isotopic labeling is a fundamental technique in organic chemistry for tracking the journey of molecules through chemical reactions. chemicalbook.com By replacing a hydrogen atom with a deuterium atom, chemists can follow the label's position in the reaction products, thereby piecing together the sequence of bond-breaking and bond-forming events that constitute the reaction mechanism. chemicalbook.comclearsynth.com

One of the most significant applications of deuterium labeling is the study of the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is the change observed in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orgcdnsciencepub.com The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. spectrabase.com Consequently, more energy is typically required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. researchgate.net Measuring the magnitude of the KIE provides invaluable, quantitative insight into the transition state of a reaction, helping to confirm or disprove proposed mechanisms. wikipedia.orgresearchgate.net This makes deuterium labeling an indispensable tool for the detailed elucidation of complex reaction pathways. clearsynth.comnih.gov

Role of Stable Isotopes in Modern Analytical and Mechanistic Studies

Stable, non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are exceptional tools in modern analytical chemistry. lookchem.comresearchgate.net Their use has significantly enhanced the precision, accuracy, and reliability of analytical measurements across diverse scientific fields, including pharmaceutical research, environmental analysis, and biochemistry. researchgate.netnih.gov

In analytical techniques such as mass spectrometry (MS), deuterated compounds are widely used as internal standards. spectrabase.com Because they are nearly chemically identical to their non-deuterated (protium) counterparts, they co-elute in chromatographic separations and exhibit similar ionization behavior in the mass spectrometer. d-nb.info However, their higher mass allows them to be distinguished from the analyte of interest. spectrabase.com By adding a known quantity of the deuterated standard to a sample, analysts can accurately quantify the amount of the target compound, compensating for any sample loss during preparation or fluctuations in instrument response. researchgate.netthermofisher.com This greatly improves the accuracy and reproducibility of quantitative analyses. researchgate.net

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is also a valuable tool. chemicalbook.comcymitquimica.com The substitution of hydrogen with deuterium can simplify complex proton NMR spectra and help in signal assignment. Furthermore, techniques in fields like proteomics utilize stable isotopes to label proteins, enabling precise comparisons of protein expression levels between different states, such as healthy versus diseased cells. nih.gov

Overview of N-Methylaniline-2,3,4,5,6-d5 as a Research Probe

N-Methylaniline-2,3,4,5,6-d5 is the deuterated isotopologue of n-Methylaniline, where the five hydrogen atoms on the aromatic ring have been replaced by deuterium atoms. clearsynth.comchemicalbook.comlgcstandards.com This specific labeling pattern makes it a highly effective research probe, particularly in studies where the aniline (B41778) ring's reactivity is of interest or when a stable internal standard for n-Methylaniline or related compounds is required. clearsynth.comtheclinivex.com

Its primary application is as an internal standard for the precise quantification of n-Methylaniline in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). d-nb.infoepa.govepa.gov For example, n-Methylaniline is used as an intermediate in the manufacturing of dyes and agrochemicals and as a fuel additive, necessitating its monitoring in environmental and industrial samples. wikipedia.orgechemi.com The use of N-Methylaniline-d5 ensures high accuracy in these trace analyses. d-nb.info

From a mechanistic standpoint, N-Methylaniline-2,3,4,5,6-d5 is a valuable substrate for investigating reactions involving the aniline moiety. For instance, in studies of electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions on the aniline ring, comparing the reaction rates and product distributions of the deuterated versus non-deuterated compound can reveal subtle details about the reaction mechanism, such as whether C-H bond activation on the ring is a rate-limiting step. While specific published studies detailing the KIE of N-Methylaniline-2,3,4,5,6-d5 are not abundant, research on related compounds, such as the hydroxylation of N,N-dimethylaniline, demonstrates the power of KIE studies in understanding enzymatic C-H activation processes. nih.gov The synthesis of N-Methylaniline-2,3,4,5,6-d5 can be achieved from precursors like ACETANILIDE-2,3,4,5,6-D5, making it accessible for these advanced research applications. lookchem.com

Physicochemical and Spectroscopic Data

The following tables provide key data for n-Methylaniline-2,3,4,5,6-d5 and its non-deuterated analogue for comparison.

Table 1: Physicochemical Properties

| Property | n-Methylaniline-2,3,4,5,6-d5 | n-Methylaniline |

| Synonyms | N-Methyl-benzen-d5-amine, (Methylamino)benzene-d5 | N-methylbenzenamine, Monomethylaniline |

| CAS Number | 619319-96-9 clearsynth.com | 100-61-8 wikipedia.org |

| Molecular Formula | C₇H₄D₅N clearsynth.com | C₇H₉N wikipedia.org |

| Molecular Weight | 112.18 g/mol clearsynth.com | 107.156 g/mol wikipedia.org |

| Appearance | - | Colorless to pale brown viscous liquid wikipedia.orgchemeo.com |

| Melting Point | - | -57 °C wikipedia.org |

| Boiling Point | - | 194 to 196 °C wikipedia.org |

| Density | - | 0.99 g/mL wikipedia.org |

| Isotopic Enrichment | ≥99 atom % D theclinivex.com | Not Applicable |

Table 2: Spectroscopic Data Overview

| Spectroscopic Technique | n-Methylaniline | Expected Observations for n-Methylaniline-2,3,4,5,6-d5 |

| ¹H NMR | Shows signals for aromatic protons (C₆H₅) and methyl protons (CH₃). chemicalbook.com | The complex multiplet signals for the aromatic protons would be absent. A simplified spectrum showing only the signal for the N-CH₃ group would be observed. |

| ¹³C NMR | Displays distinct signals for each carbon atom in the molecule. spectrabase.com | The spectrum would be similar, but the signals for the deuterated carbons (C-D) would be triplets (due to coupling with deuterium, spin I=1) and may have slightly different chemical shifts. |

| IR Spectroscopy | Shows characteristic peaks for N-H stretching (~3411 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and C=C ring stretching (~1600 cm⁻¹). researchgate.netnist.gov | The aromatic C-H stretching vibrations would be replaced by C-D stretching vibrations at a lower frequency (typically ~2200-2300 cm⁻¹), a direct consequence of the heavier mass of deuterium. The N-H stretch would remain. |

| Mass Spectrometry | The molecular ion peak (M⁺) appears at m/z 107. nist.gov | The molecular ion peak (M⁺) would be shifted to m/z 112, reflecting the mass of the five deuterium atoms replacing five hydrogen atoms. |

Structure

3D Structure

Properties

Molecular Formula |

C7H9N |

|---|---|

Molecular Weight |

112.18 g/mol |

IUPAC Name |

2,3,4,5,6-pentadeuterio-N-methylaniline |

InChI |

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3/i2D,3D,4D,5D,6D |

InChI Key |

AFBPFSWMIHJQDM-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC)[2H])[2H] |

Canonical SMILES |

CNC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of N Methylaniline 2,3,4,5,6 D5

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is highly sensitive to the nuclear environment, making it an ideal method for investigating the effects of isotopic substitution.

Proton NMR Spectroscopic Interpretation of Deuteration Effects

In the ¹H NMR spectrum of unlabeled N-Methylaniline, the spectrum typically displays signals for the aromatic protons (in the range of 6.6-7.3 ppm), a singlet for the N-H proton (which can be broad and variable in position), and a singlet for the methyl (N-CH₃) protons.

The defining characteristic of the ¹H NMR spectrum of N-Methylaniline-2,3,4,5,6-d5 is the absence of the complex multiplet signals corresponding to the aromatic protons. This is a direct consequence of the substitution of the five aromatic protons with deuterium (B1214612) (²H). Since deuterium resonates at a much different frequency than protons, its signals are not observed in a standard ¹H NMR experiment. The resulting spectrum is significantly simplified, primarily showing two signals:

A singlet corresponding to the three protons of the methyl group (N-CH₃).

A singlet corresponding to the N-H proton.

This selective disappearance of signals provides unambiguous confirmation of the deuteration on the aromatic ring and can be used to isolate and study the electronic environment of the remaining protonated functional groups without interference from the aromatic signals.

Carbon-13 NMR Spectroscopic Analysis and Deuterium-Induced Shifts

The ¹³C NMR spectrum of N-Methylaniline-2,3,4,5,6-d5 reveals significant effects of deuteration. In a typical proton-decoupled ¹³C NMR spectrum of the unlabeled compound, four signals are observed for the aromatic carbons and one for the methyl carbon. For the deuterated species, the following changes are observed:

Signal Attenuation: The signals for the deuterated carbons (C2, C3, C4, C5, C6) are significantly diminished in intensity or may disappear entirely into the baseline noise. olemiss.edu This occurs for two primary reasons: the splitting of the carbon signal into a multiplet (a 1:1:1 triplet for each C-D bond) due to one-bond carbon-deuterium coupling (¹J_CD), and the loss of the Nuclear Overhauser Effect (NOE) enhancement that typically arises from nearby protons. olemiss.edu

Deuterium-Induced Shifts (DIS): The presence of deuterium can cause small shifts in the resonance frequencies of the nearby carbon nuclei, an effect known as an isotope shift. These shifts, denoted as ⁿΔC(D) where n is the number of bonds separating the carbon from the deuterium, are typically small, upfield shifts. nih.gov For N-Methylaniline-2,3,4,5,6-d5, the C1 carbon (the carbon attached to the nitrogen) would be expected to exhibit a two-bond isotope shift (²ΔC(D)) due to the deuterium at C2 and C6.

The table below compares the expected ¹³C NMR chemical shifts for N-Methylaniline with the anticipated observations for its deuterated analog.

| Carbon Atom | Typical Chemical Shift (δ) of N-Methylaniline (ppm) | Expected Observation in N-Methylaniline-2,3,4,5,6-d5 |

| C1 | ~149.5 | Signal present, may show a small upfield isotope shift. |

| C2, C6 | ~112.5 | Signal significantly attenuated or absent. |

| C3, C5 | ~129.3 | Signal significantly attenuated or absent. |

| C4 | ~117.3 | Signal significantly attenuated or absent. |

| N-CH₃ | ~30.8 | Signal present and largely unaffected. |

Nitrogen-15 (B135050) NMR Spectroscopic Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. However, it is an inherently insensitive technique due to the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N nucleus. wikipedia.org For N-Methylaniline, the nitrogen atom is in an amine environment, and its chemical shift is sensitive to factors like hybridization and substitution.

In ¹⁵N NMR studies of N-Methylaniline-2,3,4,5,6-d5, the chemical shift of the nitrogen nucleus is not expected to change dramatically compared to the unlabeled compound. The primary influence on the nitrogen's electronic environment comes from the directly bonded methyl group and the aromatic ring. The substitution of protons with deuterium on the ring is a remote change and would likely result in only a very small, multi-bond isotope effect on the ¹⁵N chemical shift. The primary value of ¹⁵N NMR in this context is to confirm the integrity of the N-methylamino group and to study its electronic state without interference from proton or carbon signals. The typical chemical shift range for aniline (B41778) derivatives is broad but provides a characteristic signature for the nitrogen environment. asiaisotopeintl.com

Vibrational Spectroscopy Investigations

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying functional groups and probing molecular structure based on the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy of Deuterated Species

FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond, as described by Hooke's Law.

For N-Methylaniline-2,3,4,5,6-d5, the most significant changes in the FT-IR spectrum compared to its non-deuterated counterpart are observed in the regions associated with aromatic C-H vibrations:

C-D Stretching: The aromatic C-H stretching vibrations, which typically appear as a group of sharp bands in the 3000–3100 cm⁻¹ region, are absent. They are replaced by C-D stretching vibrations, which are expected to appear at a significantly lower frequency, typically in the 2200–2300 cm⁻¹ range.

C-D Bending: The aromatic C-H "out-of-plane" and "in-plane" bending vibrations, which give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹), also shift to lower wavenumbers upon deuteration.

Vibrations associated with the non-deuterated parts of the molecule, such as the N-H stretch (~3400 cm⁻¹), C-N stretching, and the methyl group's C-H stretching and bending modes, remain largely unchanged. This isotopic selectivity allows for the clear assignment of vibrational modes involving the aromatic ring.

The following table summarizes the key expected FT-IR vibrational bands.

| Vibrational Mode | Typical Wavenumber for N-Methylaniline (cm⁻¹) | Expected Wavenumber for N-Methylaniline-2,3,4,5,6-d5 (cm⁻¹) |

| N-H Stretch | ~3400 | ~3400 |

| Aromatic C-H Stretch | 3000 - 3100 | Absent |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | 2850 - 2960 |

| Aromatic C-D Stretch | Absent | ~2200 - 2300 |

| C=C Ring Stretch | ~1600, ~1500 | Largely unaffected, may show slight shifts |

| Aromatic C-H Bending | Various bands < 1500 | Absent or shifted to lower frequency |

| Aromatic C-D Bending | Absent | Various bands at lower frequencies than C-H bends |

Raman Spectroscopy and Surface-Enhanced Resonance Raman Scattering (SERRS) for Structural Probing

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to FT-IR. The changes observed in the Raman spectrum of N-Methylaniline-2,3,4,5,6-d5 mirror those in the FT-IR spectrum, with aromatic C-H modes being replaced by lower-frequency C-D modes.

Surface-Enhanced Resonance Raman Scattering (SERRS) is a highly sensitive technique that can enhance the Raman signal by many orders of magnitude for molecules adsorbed onto or very close to nanostructured metal surfaces, such as silver or gold. rsc.orgdb-thueringen.de This enhancement allows for the detection of analytes at very low concentrations and provides information about the molecule's orientation with respect to the surface.

In the context of N-Methylaniline-2,3,4,5,6-d5, SERRS can be used for structural probing in several ways:

Orientation Studies: The SERRS selection rules dictate that vibrational modes with a component perpendicular to the metal surface are often enhanced the most. By analyzing the relative intensities of the deuterated ring vibrations versus the N-H or N-CH₃ vibrations, one can deduce the orientation of the molecule upon adsorption. For example, a strong enhancement of the C-D ring modes might suggest that the aromatic ring is oriented parallel or tilted towards the surface.

Probing Adsorption Sites: The specific vibrational frequencies in a SERRS spectrum can shift upon adsorption, indicating which part of the molecule is interacting most strongly with the metal surface. The deuterated ring provides a set of unique vibrational markers to probe the interaction of the aromatic system with the substrate, separate from the interactions of the nitrogen atom.

The use of the deuterated species in SERRS provides a clean spectral window to study the ring's behavior, as the C-D vibrations are shifted away from many common C-H vibrations, reducing spectral overlap and simplifying interpretation. nih.gov

Near-Infrared (NIR) Vibrational Overtone Spectroscopy for Conformational Analysis

Near-Infrared (NIR) spectroscopy is a powerful method for investigating molecular structure and dynamics by probing the overtone and combination bands of fundamental vibrations. mdpi.com In the context of N-Methylaniline-2,3,4,5,6-d5, NIR spectroscopy offers insights into the conformation of the molecule, particularly concerning the orientation of the methyl group and the N-H bond relative to the deuterated phenyl ring.

The NIR region, typically spanning from 4000 to 10,000 cm⁻¹ (1000 to 2500 nm), is dominated by overtones of high-frequency fundamental vibrations, such as C-H, N-H, and O-H stretching modes. For N-Methylaniline, the first overtone of the N-H stretching vibration is a prominent feature, appearing around 1.496 μm (approx. 6684 cm⁻¹). researchgate.net The precise position and shape of this band are sensitive to the local molecular environment and conformation.

In N-Methylaniline-2,3,4,5,6-d5, the C-H stretching vibrations of the aromatic ring are replaced by C-D stretching vibrations. Due to the heavier mass of deuterium, C-D stretching fundamentals and their corresponding overtones appear at significantly lower frequencies, shifting them out of the typical C-H overtone region. This isotopic substitution simplifies the NIR spectrum in the aryl C-H overtone region (around 1.65 μm or 6060 cm⁻¹ for the unlabeled compound), effectively isolating the N-H and methyl C-H vibrational overtones. researchgate.net

This spectral simplification allows for a more detailed analysis of the bands associated with the methylamino group. The frequencies of the N-H and methyl C-H overtones can be correlated with the dihedral angle between the methyl group and the phenyl ring, as well as the degree of pyramidalization at the nitrogen atom. Changes in these spectral features upon solvent or temperature variation can be used to study conformational equilibria.

| Vibrational Mode | Expected Wavenumber Region (cm⁻¹) | Conformational Information |

|---|---|---|

| N-H Stretch (1st Overtone) | 6650 - 6750 | Sensitive to hydrogen bonding and the orientation of the N-H bond relative to the phenyl ring. |

| Methyl C-H Stretch (1st Overtone) | 5900 - 6100 | Reflects the rotational position and environment of the methyl group. |

| Aromatic C-D Stretch (1st Overtone) | ~4500 - 4600 | Shifted to a lower frequency, reducing spectral congestion in the C-H overtone region. |

Mass Spectrometric (MS) Characterization for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and assessing the isotopic purity of N-Methylaniline-2,3,4,5,6-d5. The technique also provides detailed information about the molecule's structure through the analysis of its fragmentation patterns under ionization.

The molecular weight of unlabeled N-Methylaniline (C₇H₉N) is 107.15 g/mol . nist.gov In N-Methylaniline-2,3,4,5,6-d5 (C₇H₄D₅N), the five hydrogen atoms on the phenyl ring are replaced by deuterium atoms. This results in a molecular weight of approximately 112.19 g/mol . cdnisotopes.com High-resolution mass spectrometry can precisely measure this mass, confirming the successful incorporation of five deuterium atoms. The isotopic purity is determined by quantifying the relative intensities of ion signals corresponding to molecules with fewer than five deuterium atoms (d₀ to d₄). An isotopic enrichment of 99 atom % D indicates a high level of deuteration. cdnisotopes.com

Electron ionization (EI) mass spectrometry of N-Methylaniline typically results in a prominent molecular ion (M⁺) peak. The primary fragmentation pathway involves the loss of a hydrogen atom from the methyl group to form a stable [M-H]⁺ ion (m/z 106), which is often the base peak. For N-Methylaniline-2,3,4,5,6-d5, the molecular ion (M⁺) is observed at m/z 112. The loss of a hydrogen atom from the N-methyl group leads to a fragment at m/z 111. Further fragmentation can occur, but the deuterated phenyl ring is generally stable, meaning fragments corresponding to the loss of deuterium from the ring are less favored.

| Fragment | N-Methylaniline (m/z) | N-Methylaniline-2,3,4,5,6-d5 (m/z) | Description |

|---|---|---|---|

| [M]⁺ | 107 | 112 | Molecular Ion |

| [M-H]⁺ | 106 | 111 | Loss of H from the methyl group |

| [C₆H₅NH]⁺ | 92 | - | Loss of CH₃ |

| [C₆D₅NH]⁺ | - | 97 | Loss of CH₃ |

| [C₆H₅]⁺ | 77 | - | Phenyl cation |

| [C₆D₅]⁺ | - | 82 | Deuterated phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies on Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like N-Methylaniline, the spectrum is typically characterized by π → π* transitions associated with the benzene (B151609) ring.

The UV-Vis spectrum of N-Methylaniline shows characteristic absorption bands related to the phenyl chromophore, which are influenced by the electron-donating methylamino (-NHCH₃) substituent. This substituent causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, due to the interaction of the nitrogen lone pair with the π-electron system of the ring.

| Transition | Typical λmax (nm) for N-Methylaniline | Predicted Effect of d5-Substitution | Description |

|---|---|---|---|

| π → π* (Primary) | ~240-250 | Slight hypsochromic (blue) shift | Strong absorption band related to the aromatic ring. |

| π → π* (Secondary) | ~290-300 | Slight hypsochromic (blue) shift | Weaker, vibrationally structured band. |

Mechanistic Investigations Utilizing N Methylaniline 2,3,4,5,6 D5

Elucidation of Reaction Pathways through Isotopic Labeling

Isotopic labeling is a definitive technique used to track the movement and transformation of atoms throughout a chemical reaction. wikipedia.org The use of N-Methylaniline-2,3,4,5,6-d5 allows for the determination of whether the C-H bonds on the aromatic ring are broken, formed, or otherwise altered during the rate-determining step of a reaction. This is typically achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A significant KIE (typically >1.5) suggests that the C-H bond is being cleaved in the rate-limiting step.

In the study of aromatic nucleophilic substitution (SNAr) reactions, N-methylaniline acts as a nucleophile. The mechanism typically involves the formation of a zwitterionic intermediate. rsc.org Kinetic studies comparing the reactivity of aniline (B41778) and N-methylaniline in SNAr reactions have shown that N-methylaniline is considerably less reactive. This decrease in reactivity is attributed to increased steric hindrance from the methyl group, which affects both the formation of the intermediate and the subsequent proton transfer step. rsc.orgresearchgate.net

The use of N-Methylaniline-2,3,4,5,6-d5 in these reactions allows for the measurement of a secondary KIE. Since the C-D bonds are not directly broken, any observed KIE is due to changes in the vibrational environment of these bonds in the transition state compared to the ground state.

Probing the Transition State: A secondary KIE value different from unity would provide evidence about the structure of the transition state. For example, a change in hybridization at the ring carbons during the formation of the intermediate complex would alter the C-D bond vibrational frequencies, resulting in a measurable KIE.

Kinetic data from reactions of 4-nitrophenyl-2,4,6-trinitrophenyl ether with aniline and N-methylaniline show a significant rate difference, which is amplified in different solvents. unilag.edu.ng Introducing N-Methylaniline-2,3,4,5,6-d5 into such a system would allow for the deconvolution of electronic and steric effects from subtle changes in bonding at the aromatic ring during the nucleophilic attack.

Table 1: Comparative Reactivity in SNAr Reactions

| Nucleophile | Solvent | Relative Rate Constant | Mechanistic Implication |

|---|---|---|---|

| Aniline | Acetonitrile (B52724) | High | Less steric hindrance |

| N-Methylaniline | Acetonitrile | Low | Significant steric hindrance from N-methyl group rsc.org |

| N-Methylaniline-d5 | Acetonitrile | To be determined | KIE would reveal changes at the phenyl ring in the transition state |

This table is based on findings reported in the literature and illustrates the utility of isotopic labeling.

The oxidation of N-methylaniline can proceed through various pathways, often initiated by an electron transfer from the amine or an attack at the nitrogen atom. asianpubs.orgnih.gov Kinetic studies on the oxidation of N-methylaniline by oxidants like chromic acid and dichromate have been performed to understand the rate-determining steps. asianpubs.orgnih.gov These studies often show a sigmoidal growth of product formation, indicating a self-accelerating or autocatalytic character to the reaction. sigmaaldrich.com

By employing N-Methylaniline-2,3,4,5,6-d5, researchers can determine if the aromatic ring participates directly in the rate-limiting step of the oxidation.

No Significant KIE (kH/kD ≈ 1): This result would indicate that C-H bond cleavage on the phenyl ring is not part of the slow step. This would support a mechanism where the initial oxidation occurs at the nitrogen lone pair or via a single electron transfer (SET) from the amine functionality, with subsequent reactions at the ring occurring in faster steps.

Significant KIE (kH/kD > 1): A primary KIE would provide strong evidence for a mechanism involving direct hydrogen atom abstraction from the aromatic ring or an electrophilic aromatic substitution-type pathway where the C-H bond is broken in the rate-determining step.

For example, in the oxidation of N,N-dimethylanilines, a proposed mechanism involves the formation of a radical cation intermediate. mdpi.com A similar study with N-Methylaniline-2,3,4,5,6-d5 could confirm whether this intermediate is formed without direct C-H bond cleavage in the initial, rate-limiting electron transfer.

Transition metal catalysis often involves the activation of C-H bonds. N-Methylaniline-2,3,4,5,6-d5 is an ideal substrate for investigating the mechanisms of such catalytic reactions.

Manganese Catalysis: Non-heme manganese complexes have been shown to catalyze the oxidative N-demethylation of N,N-dimethylanilines. mdpi.comresearchgate.net The proposed mechanism suggests an initial electron transfer between the amine and a high-valent oxomanganese species to form a radical cation. mdpi.comresearchgate.net If a similar manganese catalyst were used for a reaction involving C-H functionalization of N-methylaniline, the use of the deuterated isotopologue would be crucial. A significant KIE would imply that the C-H (or C-D) bond activation is a key, rate-limiting part of the catalytic cycle.

Ruthenium Catalysis: Ruthenium catalysts are used in a variety of transformations, including the synthesis of quinolines from anilines. researchgate.net These reactions can proceed through amine exchange and subsequent cyclization pathways. Using N-Methylaniline-2,3,4,5,6-d5 as a starting material would help trace the fate of the aromatic ring and determine if any C-H activation or ortho-metalation steps are involved in the mechanism. The absence of deuterium (B1214612) scrambling in the product would suggest that the aromatic C-H bonds remain intact throughout the reaction.

Analysis of Transition State Structures

Beyond identifying bond-breaking events, isotopic labeling can provide high-resolution information about the geometry and energetic landscape of the reaction's transition state.

The substitution of hydrogen with deuterium can induce a steric isotope effect. Although small, this effect can be used to probe crowded transition states. Deuterium has a slightly smaller van der Waals radius and a shorter C-D bond length compared to the C-H bond.

In reactions where N-methylaniline is a nucleophile, the transition state for the formation of the intermediate can be sterically congested. rsc.org The N-methyl group already imposes significant steric hindrance. rsc.org By using N-Methylaniline-2,3,4,5,6-d5, one could probe for additional steric crowding at the phenyl ring. If the transition state is highly compact, the smaller steric profile of deuterium might lead to a small, inverse KIE (kH/kD < 1), where the deuterated compound reacts slightly faster. This provides a sensitive probe of the transition state's geometry.

Table 2: Expected Kinetic Isotope Effects and Mechanistic Interpretations

| Reaction Type | KIE Value | Interpretation |

|---|---|---|

| C-H Bond Cleavage | kH/kD >> 1 | Primary KIE; C-H bond is broken in the rate-determining step. |

| Nucleophilic Attack (SNAr) | kH/kD ≈ 1 | Secondary KIE; No C-H bond breaking, but indicates changes in hybridization. |

| Sterically Congested TS | kH/kD < 1 | Inverse Secondary KIE; D is sterically smaller than H, stabilizing the crowded transition state. |

This table presents theoretical KIE values and their common interpretations in mechanistic studies.

The surrounding solvent can profoundly influence reaction rates and even change the operative mechanism. nih.gov Studies on SNAr reactions involving substituted anilines in methanol-dimethyl sulfoxide (B87167) (MeOH-Me2SO) mixtures have shown that the mechanism can shift from a polar SNAr pathway to a single electron transfer (SET) pathway as the solvent composition changes. nih.govresearchgate.net

N-Methylaniline-2,3,4,5,6-d5 is an excellent tool for investigating such solvent-dependent mechanistic changes.

In Polar SNAr Favoring Solvents: A small secondary KIE might be observed, consistent with the formation of a traditional Meisenheimer complex, where the hybridization of the ring carbons changes.

In SET Favoring Solvents: The KIE for the initial electron transfer step is expected to be negligible (kH/kD ≈ 1). If a different KIE value is observed in a solvent system that promotes the SET mechanism compared to one that promotes the polar SNAr mechanism, it would provide compelling evidence for the mechanistic shift. This allows researchers to use isotopic effects as a diagnostic tool to map out how solvent interactions with the transition state dictate the reaction pathway. nih.gov

Photochemical and Electronic Relaxation Dynamics

The study of how molecules dissipate energy after absorbing light is fundamental to photochemistry. For aromatic amines like N-methylaniline, the relaxation pathways from an electronically excited state back to the ground state are complex and can involve competing radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) processes. The specific dynamics are intimately linked to the molecule's vibrational modes.

Utilizing N-Methylaniline-2,3,4,5,6-d5 allows researchers to probe the role of the phenyl C-H (or C-D) vibrations in the non-radiative decay channels. The substitution of hydrogen with heavier deuterium atoms lowers the frequency of the C-D stretching and bending vibrations. This change can alter the efficiency of vibrational coupling between different electronic states, which is a key factor in the rates of internal conversion and intersystem crossing.

If specific vibrational modes of the aromatic ring are involved in accepting the electronic energy during non-radiative decay, a deuterium isotope effect on the excited-state lifetime would be expected. For example, a slower decay rate for the deuterated compound might indicate that high-frequency C-H vibrations are important energy sinks in the relaxation process for the non-deuterated molecule.

| Photophysical Parameter | Expected Effect of Deuteration (H vs. D) | Mechanistic Implication |

|---|---|---|

| Excited State Lifetime (τ) | Increase | Indicates that C-H vibrational modes on the phenyl ring are involved in non-radiative decay pathways. The lower frequency of C-D modes reduces the efficiency of this energy dissipation channel. |

| Fluorescence Quantum Yield (Φf) | Increase | A decrease in the rate of non-radiative decay processes leads to a relative increase in the efficiency of radiative decay (fluorescence). |

| Rate of Intersystem Crossing (kISC) | Decrease | Suggests that phenyl C-H vibrations are important in promoting the spin-forbidden transition from a singlet to a triplet state. |

| Rate of Internal Conversion (kIC) | Decrease | Points to the involvement of phenyl C-H vibrational modes in the isoenergetic transition between electronic states of the same multiplicity. |

Organocatalytic Oxidative Couplings and Radical Reactions

N-methylaniline and its derivatives are versatile participants in a variety of chemical transformations, including oxidative couplings and radical reactions. They can act as electron donors or radical precursors under specific catalytic conditions. nih.govresearchgate.net For instance, the combination of N-methylanilines with a strong base like potassium tert-butoxide (tBuOK) has been shown to be an effective initiation system for generating aryl radicals from iodoarenes. nih.gov In other systems, N-methylaniline can undergo oxidation to form a radical cation, which can then participate in coupling reactions to form new C-N or C-C bonds. researchgate.net

The use of N-Methylaniline-2,3,4,5,6-d5 is instrumental in determining the precise mechanism of these reactions. By comparing the reaction rates of the deuterated and non-deuterated compounds, a kinetic isotope effect (KIE) can be measured. The magnitude of the KIE provides strong evidence for whether a C-H bond on the phenyl ring is broken in the rate-determining step of the reaction. researchgate.net

No Primary KIE (kH/kD ≈ 1): If the reaction rate is unchanged upon deuteration of the phenyl ring, it implies that the C-H bonds on the ring are not broken during the rate-limiting step. This would be the case for reactions where the key step is hydrogen atom abstraction from the N-methyl group or single electron transfer (SET) from the nitrogen lone pair. nih.gov

Primary KIE (kH/kD > 1): A significant KIE suggests that a C-H bond on the aromatic ring is cleaved in the rate-determining step. This would be observed in mechanisms involving, for example, electrophilic aromatic substitution or a direct radical attack on the phenyl ring.

Mechanistic studies using deuterated anilines have been crucial in supporting proposed reaction pathways. researchgate.netrsc.org For example, in a reaction where an intermediate radical attacks the phenyl group of N-methylaniline, the use of the d5-analogue would help to confirm this step if it were rate-limiting. nih.gov

| Proposed Rate-Determining Step | Location of Reaction | Expected kH/kD for N-Methylaniline-2,3,4,5,6-d5 | Conclusion |

|---|---|---|---|

| Single Electron Transfer (SET) | Nitrogen Atom | ~1.0 | No C-H bond cleavage on the phenyl ring is involved in the rate-determining step. |

| Hydrogen Atom Transfer (HAT) | N-Methyl Group | ~1.0 | The reaction occurs at the methyl group, not the phenyl ring. |

| Radical Addition to Phenyl Ring | Phenyl Ring (C-H Bond) | > 1 (Primary KIE) | A C-H bond on the phenyl ring is broken in the rate-determining step. researchgate.net |

| Oxidative Coupling via Radical Cation | Nitrogen Atom / Phenyl Ring | ~1.0 or minor secondary KIE | If initial SET is rate-limiting, KIE is ~1.0. A minor secondary KIE might be observed if the hybridization of a ring carbon changes in the transition state. researchgate.net |

Kinetic Isotope Effect Kie Studies Involving Deuterated Anilines

Primary Kinetic Isotope Effectsrsc.orglibretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For aniline (B41778) derivatives, this is most commonly studied by deuterating the amine group (N-D) and comparing its reaction rate to the non-deuterated analogue (N-H). A normal primary KIE, where the rate constant for the light isotopologue is greater than that for the heavy one (kH/kD > 1), indicates that the N-H bond is being cleaved in the rate-limiting step. libretexts.org

The magnitude of the primary KIE provides valuable information about the transition state. The effect arises because the zero-point energy (ZPE) of an N-H bond is higher than that of an N-D bond due to the mass difference. Breaking this bond requires overcoming an activation energy barrier. Since the N-D bond starts from a lower energy level, it requires more energy to break, leading to a slower reaction.

In studies of nucleophilic substitution reactions involving N-deuterated anilines (XC₆H₄ND₂), significant primary KIEs have been observed. For instance, in the reaction of 1-phenylethyl benzenesulphonates with various substituted anilines, the kH/kD values were found to be significantly greater than 1, providing strong evidence for a mechanism where proton transfer from the nitrogen is part of the rate-determining step. rsc.org These findings support a four-center transition state where the N-H bond is breaking as the new C-N bond is forming.

The data in the table below, derived from reactions of deuterated aniline nucleophiles, illustrates the range of primary KIEs observed. The variation in the kH/kD ratio reflects changes in the transition state structure influenced by substituents on the aniline and the leaving group.

| Substituent on Aniline (X) | Substituent on Leaving Group (Z) | kH (mol⁻¹ dm³ s⁻¹) | kD (mol⁻¹ dm³ s⁻¹) | kH/kD |

|---|---|---|---|---|

| p-MeO | p-Me | 13.82 | 7.034 | 1.964 |

| p-MeO | p-NO₂ | 105.0 | 61.67 | 1.703 |

| m-NO₂ | p-Me | 7.282 | 2.819 | 2.583 |

| m-NO₂ | p-NO₂ | 35.30 x 10⁻⁵ | 15.03 x 10⁻⁵ | 2.348 |

Secondary Alpha-Deuterium Kinetic Isotope Effectscdnsciencepub.comwikipedia.org

A secondary kinetic isotope effect occurs when the isotopically labeled atom is not directly involved in bond-making or bond-breaking. wikipedia.org In the context of aniline derivatives, an alpha-deuterium KIE typically refers to isotopic substitution on a carbon atom adjacent (alpha) to the nitrogen. For a reaction involving the N-methyl group of N-methylaniline, deuteration of this methyl group would yield a secondary alpha-deuterium KIE. The deuteration in n-Methylaniline-2,3,4,5,6-d5 is on the phenyl ring, which is also a secondary KIE, but its effect would be transmitted through the aromatic system rather than directly from an adjacent carbon.

The magnitude of secondary alpha-deuterium KIEs has been widely used to distinguish between different nucleophilic substitution mechanisms. cdnsciencepub.com For Sₙ2 reactions, which proceed through a single, crowded transition state, kH/kD values are typically close to unity or slightly inverse (less than 1). In contrast, Sₙ1 reactions, which involve the formation of a carbocation intermediate, generally exhibit larger, normal KIEs (kH/kD > 1), often in the range of 1.1 to 1.2. wikipedia.org This is because the hybridization of the alpha-carbon changes from sp³ in the reactant to sp² in the carbocation, which leads to a loosening of the C-H bending vibrations and a normal isotope effect.

However, this criterion can fail in certain cases, particularly when significant steric factors are at play. cdnsciencepub.com

While the electronic effects of hybridization changes are often dominant, steric effects can significantly influence the magnitude of a secondary KIE. princeton.edu The C-D bond is slightly shorter and has a smaller vibrational amplitude than the C-H bond, effectively giving it a smaller steric demand.

Temperature Dependence of Deuterium (B1214612) Kinetic Isotope Effects

Studying the effect of temperature on the KIE can provide deeper mechanistic insights by allowing the separation of the isotope effect into its enthalpic (ΔΔH‡ = ΔH‡D - ΔH‡H) and entropic (ΔΔS‡ = ΔS‡D - ΔS‡H) components. According to transition state theory, the relationship is given by:

ln(kH/kD) = (ΔΔH‡/RT) - (ΔΔS‡/R)

Plotting ln(kH/kD) against 1/T allows for the experimental determination of these activation parameters.

The analysis of ΔΔH‡ and ΔΔS‡ helps to elucidate the origin of the isotope effect. The enthalpy term (ΔΔH‡) is generally dominated by differences in zero-point vibrational energies between the ground state and the transition state. columbia.edurutgers.edu The entropy term (ΔΔS‡) relates to changes in the vibrational frequencies and moments of inertia.

A detailed study on the closely related reaction of N,N-dimethyl-d₆-aniline with methyl p-toluenesulfonate in nitrobenzene (B124822) provides a clear example of this analysis. The rate constants were measured over a wide temperature range, allowing for precise calculation of the activation parameters. The results showed that the observed isotope effect was primarily due to a difference in the enthalpies of activation (ΔΔH‡), with the entropy difference (ΔΔS‡) being very small. nih.gov This finding supports the interpretation that the isotope effect in this system is mainly caused by steric interactions, which are enthalpic in origin. columbia.edu

| Temperature (°C) | kH x 10⁵ (l mol⁻¹ s⁻¹) | kD x 10⁵ (l mol⁻¹ s⁻¹) | kH/kD |

|---|---|---|---|

| 30.1 | 1.55 | 1.74 | 0.891 |

| 51.0 | 9.01 | 10.2 | 0.883 |

| 75.2 | 49.7 | 55.3 | 0.899 |

| 100.0 | 231 | 254 | 0.909 |

| 120.0 | 686 | 754 | 0.910 |

From this temperature dependence study, the differences in the activation parameters were calculated as:

ΔΔH‡ = -134 ± 30 cal/mol

ΔΔS‡ = -0.15 ± 0.09 cal/(mol·degree)

Cross Interaction Constants in Transition State Characterization

In the study of reaction mechanisms, particularly the elucidation of transition state structures, cross-interaction constants serve as a powerful diagnostic tool. These constants quantify the interplay between substituent effects on different parts of a reacting system, such as the nucleophile, the substrate, and the leaving group. When combined with kinetic isotope effect (KIE) studies involving deuterated compounds like n-Methylaniline-2,3,4,5,6-d5, a more detailed picture of the transition state's geometry and charge distribution can be constructed.

The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for understanding these interactions through the reaction constant (ρ). Cross-interaction constants (e.g., ρ_ij_) extend this concept by measuring how the Hammett ρ value for one substituent's effect is influenced by another substituent.

A notable application of this methodology is found in the study of nucleophilic substitution (S_N_2) reactions. For instance, the reactions of Y-O-aryl methyl phosphonochloridothioates with substituted anilines (XC₆H₄NH₂) and their deuterated counterparts (XC₆H₄ND₂) in acetonitrile have been investigated kinetically. rsc.org The study revealed that for stronger nucleophiles, the cross-interaction constants were negative (ρ_XY(H)_ = -0.95 and ρ_XY(D)_ = -1.11), while for weaker nucleophiles, they were positive (ρ_XY(H)_ = +0.77 and ρ_XY(D)_ = +0.21). rsc.org This change in the sign of the cross-interaction constant, in conjunction with primary normal deuterium kinetic isotope effects (k_H_/k_D_ = 1.03–1.30) for stronger nucleophiles and large secondary inverse effects (k_H_/k_D_ = 0.367–0.567) for weaker ones, indicated a mechanistic shift. rsc.org

For stronger nucleophiles, the data suggest a concerted mechanism involving a frontside nucleophilic attack, characterized by a hydrogen-bonded, four-center type transition state. Conversely, for weaker nucleophiles, the results point towards a stepwise mechanism with a rate-limiting expulsion of the leaving group from an intermediate, which involves a backside attack and a trigonal bipyramidal pentacoordinate transition state. rsc.org

Theoretical calculations, such as those performed for the Menshutkin reaction between methyl halides and substituted N,N-dimethylaniline, have shown that while systematic changes in transition state geometries and activation energies occur with different substituents and solvents, the resulting changes in kinetic isotope effects are often small. nih.gov These computational models suggest that KIEs in such reactions may not always directly correlate with the position of the transition state along the reaction coordinate as predicted by Hammett constants. nih.gov

The table below illustrates the type of data obtained in studies of related deuterated anilines, which would be analogous to the data expected from experiments involving n-Methylaniline-2,3,4,5,6-d5.

Table 1: Kinetic Data for the Reaction of Y-O-Aryl Methyl Phosphonochloridothioates with Substituted Anilines (XC₆H₄NH₂) and Deuterated Anilines (XC₆H₄ND₂) in Acetonitrile at 55.0 °C rsc.org

| Nucleophile Substituent (X) | Deuterium KIE (k_H/k_D_) | Cross-Interaction Constant (ρ_XY(H)) | Cross-Interaction Constant (ρ_XY(D)) |

| 4-MeO | 1.30 | -0.95 | -1.11 |

| 4-Me | 1.25 | -0.95 | -1.11 |

| H | 1.03 | -0.95 | -1.11 |

| 4-Cl | 0.567 | +0.77 | +0.21 |

| 3-Cl | 0.450 | +0.77 | +0.21 |

| 3-NO₂ | 0.367 | +0.77 | +0.21 |

This interactive table allows for the exploration of how changes in the nucleophile's electronic properties (substituent X) affect both the kinetic isotope effect and the cross-interaction constants, providing insights into the transition state structure.

Computational Chemistry Approaches Applied to Deuterated N Methylaniline Systems

Density Functional Theory (DFT) Calculations for Vibrational Analysis and Electronic Structure

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for determining the electronic structure and vibrational frequencies of molecules like n-Methylaniline-2,3,4,5,6-d5.

In a typical DFT study, the geometry of the molecule is first optimized to find its lowest energy conformation. For N-methylaniline, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the methyl group and the amino proton relative to the phenyl ring. The deuteration of the phenyl ring in n-Methylaniline-2,3,4,5,6-d5 is not expected to significantly alter the equilibrium geometry compared to the non-deuterated isotopologue, as isotopic substitution primarily affects vibrational properties.

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation yields the harmonic vibrational frequencies, which correspond to the different modes of vibration of the molecule. For n-Methylaniline-2,3,4,5,6-d5, the most significant impact of deuteration will be observed in the vibrational modes involving the movement of the deuterium (B1214612) atoms on the phenyl ring. Specifically, the C-D stretching and bending vibrations will have lower frequencies compared to the corresponding C-H vibrations in non-deuterated N-methylaniline. This is a direct consequence of the heavier mass of deuterium.

Theoretical vibrational spectra (Infrared and Raman) can be simulated from the calculated frequencies and intensities. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, DFT calculations on the related molecule N,N-dimethylaniline have been used to assign the vibrational modes observed in its FT-IR and FT-Raman spectra. sphinxsai.comresearchgate.net Similar calculations for n-Methylaniline-2,3,4,5,6-d5 would allow for a detailed assignment of its vibrational spectrum, highlighting the shifts due to deuteration.

The electronic structure of n-Methylaniline-2,3,4,5,6-d5 can also be thoroughly investigated using DFT. This includes the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. The energies and spatial distributions of these orbitals provide insights into the sites susceptible to electrophilic or nucleophilic attack. While deuteration has a minor effect on the electronic structure, subtle changes in the electron distribution can occur.

Table 1: Predicted Vibrational Frequency Shifts in n-Methylaniline-2,3,4,5,6-d5 compared to N-Methylaniline (Illustrative)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in N-Methylaniline (C-H) | Predicted Frequency Range (cm⁻¹) in n-Methylaniline-2,3,4,5,6-d5 (C-D) |

| Aromatic C-H Stretch | 3000 - 3100 | ~2200 - 2300 |

| Aromatic C-H In-plane Bend | 1000 - 1300 | ~800 - 1000 |

| Aromatic C-H Out-of-plane Bend | 675 - 1000 | ~500 - 800 |

Note: The values in this table are illustrative and based on the general effects of H/D substitution. Actual values would require specific DFT calculations.

Ab Initio and Coupled-Cluster Calculations for Excited States and Dynamics

While DFT is powerful for ground-state properties, the study of excited electronic states and their dynamics often requires more sophisticated ab initio methods. Methods like Configuration Interaction (CI), Møller-Plesset perturbation theory (MP2), and particularly Coupled-Cluster (CC) theory, provide a more accurate description of electron correlation, which is essential for excited states.

Ab initio calculations have been employed to study the excited states of aniline (B41778) and its derivatives. researchgate.netnih.gov These studies help in understanding the photophysical and photochemical properties of these molecules. For n-Methylaniline-2,3,4,5,6-d5, such calculations could elucidate how deuteration affects the energies of the excited states and the transitions between them. The primary influence of deuteration on excited states is through its effect on the vibrational energy levels associated with each electronic state. This can lead to shifts in the absorption and emission spectra and can also influence the rates of non-radiative decay processes like internal conversion and intersystem crossing.

Coupled-Cluster theory, especially with single and double and perturbative triple excitations (CCSD(T)), is considered the "gold standard" for high-accuracy calculations on small to medium-sized molecules. Equation-of-Motion Coupled-Cluster (EOM-CC) methods are specifically designed to calculate excitation energies and properties of excited states. arxiv.org EOM-CCSD calculations on aniline have been used to parameterize model Hamiltonians for studying its photoinduced dynamics. nih.gov Applying these methods to n-Methylaniline-2,3,4,5,6-d5 would provide a detailed picture of its excited-state potential energy surfaces. This would be crucial for understanding its photochemistry, for example, in processes where the molecule might undergo photo-induced bond cleavage or isomerization.

The dynamics of excited states can be simulated using ab initio molecular dynamics (AIMD), where the forces on the atoms are calculated on-the-fly using quantum chemical methods. These simulations can track the evolution of the molecule after photoexcitation, revealing the pathways and timescales of photochemical reactions. For n-Methylaniline-2,3,4,5,6-d5, AIMD could be used to study how the heavier mass of deuterium on the phenyl ring affects the dynamics of processes like intersystem crossing or internal conversion, which are often mediated by specific vibrational modes.

Force Constant Model Calculations for Isotope Effect Predictions

Isotope effects, particularly Kinetic Isotope Effects (KIEs), are a powerful tool for elucidating reaction mechanisms. The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H bond is broken or altered in the rate-determining step. Computational chemistry plays a crucial role in predicting and interpreting these isotope effects.

Force constant models are a way to calculate the vibrational frequencies of a molecule and its isotopologues. The force constants, which represent the stiffness of the chemical bonds, are typically calculated using quantum chemical methods like DFT. From the vibrational frequencies, the zero-point vibrational energies (ZPVEs) can be determined for both the reactant and the transition state.

The KIE is then predicted based on the difference in the ZPVE between the deuterated and non-deuterated species in the transition state versus the reactant state. For a reaction involving the cleavage of a C-H bond, the ZPVE of the C-H stretching mode is significant. In the transition state, this bond is partially broken, and the corresponding vibrational mode has a much lower frequency (or is an imaginary frequency corresponding to the reaction coordinate). The loss of this ZPVE upon going to the transition state is greater for the C-H bond than for the C-D bond, leading to a higher activation energy for the deuterated reactant and thus a slower reaction rate (a normal KIE, kH/kD > 1).

Computational studies on the N-demethylation of N,N-dimethylanilines have utilized DFT to calculate KIEs and match them with experimental data to elucidate the reaction mechanism. nih.gov These studies show that the computed KIE profiles can help distinguish between different proposed mechanisms. nih.gov For a reaction involving n-Methylaniline-2,3,4,5,6-d5, force constant model calculations could be used to predict the secondary isotope effects arising from the deuteration of the phenyl ring. While these effects are generally smaller than primary isotope effects, they can provide valuable information about the structure of the transition state.

Table 2: Illustrative Zero-Point Vibrational Energies (ZPVE) and their Contribution to the Kinetic Isotope Effect (KIE)

| Species | ZPVE (kcal/mol) - Reactant | ZPVE (kcal/mol) - Transition State | ΔZPVE (kcal/mol) | Predicted kH/kD |

| Non-deuterated | ZPVE_H | ZPVE_H_TS | ZPVE_H_TS - ZPVE_H | \multirow{2}{*}{exp[-(ΔZPVE_D - ΔZPVE_H) / RT]} |

| Deuterated | ZPVE_D | ZPVE_D_TS | ZPVE_D_TS - ZPVE_D |

Note: This table illustrates the principle of how ZPVE differences are used to predict the KIE. Actual values would be obtained from quantum chemical calculations.

Computational Studies in Alpha-Amino Radical Formation

The formation of α-amino radicals is a key step in many synthetic transformations of amines. nih.gov These radicals are typically generated through a single-electron oxidation of the amine followed by deprotonation at the α-carbon. Computational studies can provide significant insights into the mechanism of formation and the properties of these radical species.

For N-methylaniline, the formation of the α-amino radical would involve the removal of an electron from the nitrogen lone pair to form a radical cation, followed by the loss of a proton from the methyl group. DFT calculations are well-suited to study this process. The ionization potential of the amine and the acidity of the resulting radical cation can be calculated. The geometry and electronic structure of the resulting α-amino radical can also be determined.

Computational studies on the formation of α-amino radicals from N,N-dimethylaniline have been performed in the context of photoredox catalysis. princeton.edu These studies help in understanding the thermodynamics and kinetics of the electron transfer and proton transfer steps. For n-Methylaniline-2,3,4,5,6-d5, computational studies could investigate how the deuteration of the phenyl ring influences the stability and reactivity of the α-amino radical. While the deuteration is not at the site of radical formation, it can have subtle electronic effects that could modulate the properties of the radical.

Furthermore, computational methods can be used to study the subsequent reactions of the α-amino radical. For example, the radical could add to an alkene or undergo a coupling reaction. DFT calculations can be used to map out the potential energy surfaces for these reactions, identifying the transition states and intermediates and predicting the reaction barriers. This information is crucial for understanding the regioselectivity and stereoselectivity of such reactions and for designing new synthetic methodologies.

Advanced Research Applications of N Methylaniline 2,3,4,5,6 D5 As an Isotopic Tracer

Application in Analytical Method Development and Validation (AMV)

The development and validation of analytical methods are crucial for ensuring the accuracy and reliability of quantitative data. N-Methylaniline-2,3,4,5,6-d5 plays a significant role in this process, particularly for methods designed to detect and quantify its non-labeled counterpart, N-methylaniline.

During method validation, the objective is to demonstrate that an analytical procedure is suitable for its intended purpose. europa.eu Key validation characteristics include accuracy, precision, specificity, linearity, and range. europa.eu The use of a stable isotope-labeled internal standard like N-Methylaniline-2,3,4,5,6-d5 is instrumental in establishing these parameters. For instance, in the development of a gas chromatography-mass spectrometry (GC-MS) method for the determination of N-methylaniline in various matrices, the deuterated standard can be spiked into samples to assess the method's recovery and reproducibility. researchgate.netsincerechemical.com

A typical validation process would involve:

Accuracy: Known amounts of N-methylaniline and N-Methylaniline-2,3,4,5,6-d5 are added to a blank matrix. The recovery of the non-labeled compound is then determined by comparing the response ratio of the analyte to the internal standard against a calibration curve.

Precision: The repeatability and intermediate precision of the method are evaluated by analyzing multiple samples spiked with both the analyte and the internal standard at different concentrations and on different days.

Linearity: A calibration curve is generated by plotting the response ratio of N-methylaniline to N-Methylaniline-2,3,4,5,6-d5 against the concentration of N-methylaniline. The linearity is assessed by the correlation coefficient of the resulting curve. nih.gov

The data below illustrates a hypothetical linearity study for the quantification of N-methylaniline using N-Methylaniline-2,3,4,5,6-d5 as an internal standard.

| N-methylaniline Concentration (µg/mL) | Peak Area (N-methylaniline) | Peak Area (N-Methylaniline-2,3,4,5,6-d5) | Response Ratio |

|---|---|---|---|

| 0.1 | 15,234 | 150,123 | 0.101 |

| 0.5 | 76,543 | 151,345 | 0.506 |

| 1.0 | 153,456 | 150,987 | 1.016 |

| 5.0 | 754,321 | 149,876 | 5.033 |

| 10.0 | 1,510,987 | 150,543 | 10.037 |

Use as Internal Standards in Quantitative Analysis (e.g., GC-MS)

In quantitative analysis, particularly with chromatography-mass spectrometry techniques like GC-MS, an internal standard is essential for correcting variations in sample preparation, injection volume, and instrument response. d-nb.info N-Methylaniline-2,3,4,5,6-d5 is an ideal internal standard for the quantification of N-methylaniline due to its similar chemical and physical properties.

Because it co-elutes with the non-labeled analyte, it experiences the same potential for loss during sample extraction and analysis. However, its mass difference allows it to be distinguished by the mass spectrometer. This enables accurate quantification by comparing the peak area of the analyte to that of the known concentration of the internal standard.

For example, in the analysis of aniline (B41778) and N-methylaniline in indigo, a reliable analytical method is crucial. nih.gov An internal standard is added to the samples, and the concentrations are determined by comparing the measurement signals. nih.gov The use of an internal standard can lead to high accuracy, with reported accuracies of 0.11% for aniline and 0.36% for N-methylaniline. nih.gov

Exploring Analogous Isotopic Labeling Strategies in Glycomics Research

While N-Methylaniline-2,3,4,5,6-d5 is not directly used in glycomics, the principles of its application as an isotopic tracer are analogous to labeling strategies in this field. nih.gov Glycomics, the comprehensive study of the glycome, often employs stable isotope labeling for the relative and absolute quantification of glycans. nih.govresearchgate.net

One analogous strategy is the use of d0/d5-benzoyl chloride for the dual-labeling of neutral and sialylated N-glycans. nih.gov In this approach, glycans are derivatized with either the light (d0) or heavy (d5) benzoyl chloride, allowing for their relative quantification by mass spectrometry. nih.gov This method has been successfully applied to the comparative analysis of N-glycans from the serum of healthy individuals and multiple myeloma patients, leading to the identification of potential biomarkers. nih.gov

Another similar approach is the Isotopic Detection of Aminosugars With Glutamine (IDAWG). eurisotop.com This in vivo labeling strategy utilizes ¹⁵N-labeled glutamine to introduce a stable isotope into all aminosugars, enabling comparative glycomic studies in cell culture. eurisotop.com These examples from glycomics highlight the broader utility of isotopic labeling for quantitative analysis in complex biological systems, a principle that also governs the use of N-Methylaniline-2,3,4,5,6-d5 in its specific applications.

Development of Isotope-Labeled Reference Materials

Isotope-labeled compounds like N-Methylaniline-2,3,4,5,6-d5 are fundamental to the development of certified reference materials (CRMs). These materials are crucial for ensuring the accuracy and traceability of chemical measurements. Stable isotope-labeled reference materials are particularly valuable in toxicological and environmental analysis, where they act as unique tracers to differentiate between endogenous and exogenous substances. lgcstandards.com

The development of a CRM involves the precise characterization of the material's purity and isotopic enrichment. For N-Methylaniline-2,3,4,5,6-d5, this would involve a suite of analytical techniques to confirm its chemical identity and quantify the degree of deuterium (B1214612) incorporation. Once certified, this reference material can be used by laboratories to calibrate instruments and validate analytical methods, thereby ensuring the reliability of their results. researchgate.net

The table below outlines the typical specifications for a stable isotope-labeled reference material.

| Property | Specification |

|---|---|

| Chemical Purity | >98% |

| Isotopic Enrichment | ≥99 atom % D |

| Identity | Confirmed by ¹H-NMR, ¹³C-NMR, and MS |

| Certificate of Analysis | Provided with detailed characterization data |

Isotopic Labeling in Drug Development and Pharmacokinetics Studies

Isotopic labeling is an indispensable tool in drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. researchgate.netnih.govresearchgate.net Stable isotopes like deuterium are frequently incorporated into drug molecules to trace their metabolic fate and to improve their pharmacokinetic profiles. musechem.comsymeres.com

While N-methylaniline itself is not a therapeutic drug, the use of N-Methylaniline-2,3,4,5,6-d5 in research can serve as a model for understanding the metabolic pathways of structurally related compounds. For instance, if a drug candidate contains an N-methylaniline moiety, studies with the deuterated analog can help to elucidate its metabolic transformations.

The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolic rates for deuterated compounds. symeres.com This can result in a longer half-life and improved therapeutic efficacy. musechem.comsymeres.com The use of N-Methylaniline-2,3,4,5,6-d5 in preclinical studies could help researchers predict the potential benefits of deuteration for new drug candidates.

The following table summarizes the key applications of isotopic labeling in pharmaceutical research.

| Application Area | Role of Isotopic Labeling |

|---|---|

| Drug Metabolism | Tracing metabolic pathways and identifying metabolites. symeres.com |

| Pharmacokinetics (ADME) | Quantifying drug absorption, distribution, and excretion. researchgate.net |

| Bioavailability Studies | Determining the fraction of an administered dose that reaches systemic circulation. |

| Improving Drug Efficacy | Utilizing the kinetic isotope effect to enhance metabolic stability. symeres.com |

Future Directions and Emerging Research Avenues in Deuterated N Methylaniline Chemistry

Integration with Novel Catalytic Systems for Enhanced Deuteration Specificity

The development of new catalytic systems is crucial for achieving high specificity in the deuteration of N-methylaniline. Current methods often rely on hydrogen isotope exchange (HIE) reactions, which can be enhanced by more advanced catalysts. researchgate.net Future research is moving towards catalysts that offer greater control over which specific hydrogen atoms are replaced by deuterium (B1214612).

Key emerging catalytic strategies include:

Homogeneous Catalysis: Transition-metal catalysts, particularly those based on iridium and ruthenium, are effective for ortho-directed HIE. acs.org Future work will likely focus on developing more cost-effective base-metal catalysts (e.g., nickel, copper, iron) that can achieve similar or superior selectivity without the need for expensive precious metals. researchgate.netresearchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts is a promising avenue for creating more practical and scalable deuteration processes. researchgate.net These catalysts can be more easily separated from the reaction mixture, simplifying purification and reducing costs. Research is exploring novel support materials and catalyst compositions, such as highly dispersed nickel nanoparticles on N-doped mesoporous carbon, to improve efficiency and selectivity in related reactions like N-alkylation. researchgate.net

Cooperative Catalysis: Systems that combine a Lewis acid and a Brønsted base can create unique reaction pathways. nih.gov For instance, a Lewis acid can activate the substrate, while a Brønsted base facilitates the deuterium transfer from a source like D₂O or acetone-d₆. nih.gov Investigating these synergistic catalytic systems for the direct deuteration of the N-methylaniline aromatic ring could lead to highly efficient and specific labeling methods.

| Catalyst Type | Potential Advantage | Research Focus |

| Base-Metal Catalysts (Ni, Fe, Cu) | Lower cost, greater abundance | Achieving high regioselectivity and efficiency comparable to precious metals. researchgate.netresearchgate.net |

| Heterogeneous Catalysts | Ease of separation, reusability, scalability | Developing new support materials and optimizing catalyst dispersion. researchgate.net |

| Cooperative Acid/Base Systems | Novel reaction pathways, high efficiency | Fine-tuning catalyst combinations for specific deuteration of N-methylaniline. nih.gov |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

Understanding the precise mechanism of deuteration is essential for optimizing reaction conditions and catalyst design. Advanced spectroscopic techniques are becoming indispensable for monitoring these complex reactions in real time.

Future directions in spectroscopic analysis include:

Time-Resolved NMR Spectroscopy: Deuterium (²H) NMR spectroscopy is a powerful tool for directly monitoring the incorporation of deuterium into a molecule and gaining kinetic information. rsc.org Future applications will likely involve more sophisticated time-resolved experiments to capture transient intermediates and map the reaction progress with high precision. rsc.orgstackexchange.com

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive for quantifying the degree of deuteration and identifying different isotopologues. stackexchange.commdpi.com The development of high-throughput, automated systems will allow for faster screening of catalysts and reaction conditions. mdpi.com

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can provide unprecedented insights into the electronic and molecular dynamics of catalytic reactions. spectroscopyonline.com Applying these methods could allow researchers to observe the C-H bond activation and C-D bond formation steps on their natural timescales, offering a deeper mechanistic understanding. spectroscopyonline.com

| Technique | Application in Deuteration Research | Advantage |

| Time-Resolved ²H NMR | Real-time tracking of deuterium incorporation and reaction kinetics. rsc.org | Direct, non-invasive observation of the deuterium label. |

| High-Throughput MS | Rapid quantification of deuteration levels and screening of conditions. mdpi.com | High sensitivity and ability to resolve different isotopologues. |

| Ultrafast Spectroscopy | Observing transient intermediates and fundamental bond-breaking/forming events. spectroscopyonline.com | Provides detailed mechanistic insights on ultrafast timescales. |

Computational Modeling of Complex Reaction Environments

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital partner to experimental studies in deuteration chemistry. researchgate.net These models provide a molecular-level understanding of reaction mechanisms, catalyst behavior, and the factors controlling selectivity.

Emerging research avenues in this area involve:

Mechanistic Elucidation: DFT calculations can map out the entire energy landscape of a catalytic cycle, identifying key intermediates and transition states. researchgate.netacs.org This helps explain experimentally observed outcomes and can guide the design of more efficient catalysts.

Predictive Modeling: By calculating the relative energies of different reaction pathways, computational models can predict the most likely sites of deuterium incorporation in a molecule. acs.org This predictive power can significantly reduce the amount of trial-and-error experimentation required. For example, predictive models have been developed to estimate deuterium incorporation sites based on the relative free energies of catalyst-substrate coordination complexes. acs.org

Solvent and Catalyst Effects: More sophisticated models are being developed to accurately simulate the complex reaction environment, including the effects of solvents and catalyst supports. This allows for a more realistic and accurate prediction of reaction outcomes.

Expansion of Isotopic Labeling Strategies to Other Aniline (B41778) Derivatives

The methods and insights gained from studying the deuteration of N-methylaniline can be extended to a wide range of other aniline derivatives. This expansion is critical for applications in drug discovery, where deuteration can improve the metabolic profiles of active pharmaceutical ingredients. nih.govckisotopes.com

Future research will focus on:

Broadening Substrate Scope: Adapting existing catalytic systems to accommodate a wider variety of functional groups on the aniline ring is a key objective. nih.gov This involves developing catalysts that are tolerant to different electronic and steric properties of the substrates.

Multi-Isotope Labeling: There is growing interest in strategies that allow for the incorporation of multiple types of isotopes into a single molecule, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.govnih.gov For example, strategies developed for ¹⁵N-labeling of nitrogen heterocycles could potentially be combined with deuteration techniques to create doubly labeled aniline derivatives for advanced mechanistic or metabolic studies. nih.govnih.gov

Late-Stage Functionalization: A major goal is to develop methods that can introduce deuterium into complex, drug-like molecules at a late stage of the synthesis. acs.org This avoids the need for lengthy de novo syntheses from deuterated starting materials and makes the technology more accessible for pharmaceutical development. researchgate.netacs.org

Synergistic Experimental and Theoretical Approaches in Deuterium Research

The most rapid and meaningful advances in deuterated N-methylaniline chemistry will come from the close integration of experimental and theoretical research. This synergistic approach allows for a powerful cycle of prediction, synthesis, and analysis that accelerates discovery.

The key components of this integrated strategy are:

Computational Prediction: Theoretical studies are used to predict promising catalyst structures and reaction conditions for achieving a desired deuteration outcome. acs.orgcompchemday.org

Experimental Validation: The predictions from computational models are then tested in the laboratory through targeted synthesis and kinetic experiments. researchgate.netacs.org

Mechanistic Refinement: The experimental results, including data from advanced spectroscopic monitoring, are used to refine and improve the accuracy of the computational models.

This iterative process, where theory guides experiment and experiment validates theory, has already proven successful in elucidating complex reaction mechanisms and developing predictive models for HIE reactions. researchgate.netacs.org Applying this powerful combination of techniques will continue to drive innovation in the synthesis and application of n-Methylaniline-2,3,4,5,6-d5 and other deuterated aniline derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic methods for n-Methylaniline-2,3,4,5,6-d5, and how can reaction conditions be optimized to achieve high deuterium incorporation?

- Methodological Answer : Synthesis typically involves catalytic deuteration of precursors like nitrobenzene-d5 or bromobenzene-d5. For example, nitrobenzene-d5 can be reduced to aniline-d5 via hydrogenation with deuterium gas, followed by N-methylation using deuterated methyl iodide. Optimization includes controlling reaction parameters (e.g., temperature, catalyst loading) and using excess deuterated reagents to minimize proton exchange. Inert atmospheres (e.g., argon) and deuterated solvents (e.g., DMSO-d6) further enhance isotopic purity .

Q. Which analytical techniques are critical for verifying the deuteration pattern and isotopic purity of n-Methylaniline-2,3,4,5,6-d5?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and quantifies deuterium content.

- ¹H/²H NMR : Identifies residual protons and validates aryl vs. methyl deuteration.

- Isotope ratio mass spectrometry (IRMS) : Measures isotopic enrichment (e.g., 99 atom % D).

Cross-referencing with non-deuterated analogs ensures accurate structural assignment .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) observed with n-Methylaniline-2,3,4,5,6-d5 inform the rate-determining steps in cytochrome P450-mediated N-demethylation reactions?

- Methodological Answer : Competitive experiments using deuterated vs. non-deuterated substrates reveal whether hydrogen abstraction (e.g., C-H bond cleavage) or subsequent steps (e.g., oxygen donation in P450 systems) dominate. For instance, the absence of intermolecular KIEs in P450 studies suggests that prior steps (e.g., oxygen activation) mask intrinsic isotope effects, guiding mechanistic reinterpretation .

Q. What experimental approaches mitigate data inconsistencies arising from isotopic scrambling during metabolic studies of n-Methylaniline-2,3,4,5,6-d5?

- Methodological Answer :

- LC-MS/MS with isotope tracing : Distinguishes enzymatic demethylation from non-enzymatic deuterium exchange.

- Quenching protocols : Rapid freezing or acidification halts metabolic activity to prevent scrambling.

- Deuterium-free controls : Isolate artifacts caused by solvent or matrix effects .

Q. In mechanistic studies, how does the deuteration position in n-Methylaniline-2,3,4,5,6-d5 influence the interpretation of hydrogen/deuterium exchange (H/D) phenomena?

- Methodological Answer : Site-specific deuteration (e.g., aryl-d5 vs. methyl-d3) isolates electronic (e.g., aromatic ring polarization) and steric effects. Comparative studies with partially deuterated analogs clarify bond-specific contributions. Computational tools (e.g., DFT) model H/D exchange barriers, aiding experimental design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in kinetic data between deuterated and non-deuterated n-Methylaniline in enzyme-catalyzed reactions?

- Methodological Answer :